N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide
Description
N-[4-[(3-Methoxyacridin-9-yl)amino]phenyl]methanesulfonamide is an acridine derivative featuring a methoxy group at the 3-position of the acridin ring and a methanesulfonamide group attached to a para-substituted phenylamine scaffold. Acridine derivatives are known for their planar aromatic structures, enabling DNA intercalation and interactions with enzymes or receptors. The methoxy group enhances solubility via electron donation, while the sulfonamide moiety contributes to hydrogen bonding and pharmacokinetic stability .
Properties
CAS No. |
53250-93-4 |
|---|---|
Molecular Formula |
C21H20ClN3O3S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H19N3O3S.ClH/c1-27-16-11-12-18-20(13-16)23-19-6-4-3-5-17(19)21(18)22-14-7-9-15(10-8-14)24-28(2,25)26;/h3-13,24H,1-2H3,(H,22,23);1H |
InChI Key |
IHPUDZSNMQRJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Biological Activity
N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide, with the CAS number 53250-93-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C21H20ClN3O3S
- Molecular Weight : 429.92 g/mol
- Density : 1.398 g/cm³
- Boiling Point : 583°C at 760 mmHg
- Flash Point : 306.4°C
These properties indicate that the compound is stable at high temperatures, which is relevant for its handling in laboratory settings.
This compound exhibits biological activity primarily through its interaction with DNA. The acridine derivative structure allows it to intercalate between DNA bases, leading to structural deformation. This property is crucial for its potential as an anticancer agent, as it can disrupt DNA replication and transcription processes .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Anticancer Activity
A study investigated the compound's effect on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells by activating caspase pathways. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher . -
Antimicrobial Properties
Research demonstrated that this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, suggesting potential for development as an antimicrobial agent . -
Enzyme Inhibition Studies
In vitro assays showed that the compound effectively inhibited topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition was linked to increased DNA damage in treated cells, further supporting its anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acridin Ring
N-[4-[(2-Iodoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide (CAS: 79453-39-7)
- Key Differences : Replaces the 3-methoxy group with a 2-iodo substituent.
- Electronic Effects: Iodo’s electron-withdrawing nature may alter binding affinity compared to the electron-donating methoxy group. Applications: Iodinated derivatives are often used in radiopharmaceuticals or imaging agents due to their stability and detectability .
N-[4-[(3-Chloro-5-methylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide (CAS: 88914-39-0)
- Key Differences: Features 3-chloro and 5-methyl groups on the acridin ring and a dimethylamino group on the phenyl ring.
- Implications: Reactivity: Chloro’s electron-withdrawing effect may reduce electron density on the acridin ring, affecting π-π stacking with DNA.
Variations in the Sulfonamide Moiety
N-[3-Methoxy-4-[(4-Methoxyacridin-9-yl)amino]phenyl]ethanesulfonamide
- Key Differences : Ethanesulfonamide replaces methanesulfonamide, and the acridin methoxy group is at the 4-position.
- Implications: Lipophilicity: The ethyl group increases hydrophobicity, which may enhance tissue penetration but reduce renal clearance.
Simplification of the Acridin Core
N-{4-[(Acridin-9-yl)amino]phenyl}methanesulfonamide
- Key Differences : Lacks methoxy or other substituents on the acridin ring.
- Implications :
Data Table: Structural and Inferred Properties of Analogues
Q & A
(Basic) What are the standard synthesis protocols for N-[4-[(3-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the acridine and phenylamine precursors. Key steps include:
- Coupling Reactions : Formation of the acridin-9-ylamino linkage via nucleophilic aromatic substitution under controlled pH (8–10) and temperature (60–80°C) to ensure regioselectivity .
- Sulfonamide Formation : Reaction of the intermediate aryl amine with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final product .
Critical Parameters : Reaction time (2–6 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products .
(Basic) Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments, methoxy (-OCH₃), and sulfonamide (-SO₂NH-) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the acridine-phenyl backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
(Advanced) How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
Optimization strategies include:
- Reaction Condition Screening : Design of Experiments (DoE) to evaluate temperature, solvent (e.g., DMF vs. THF), and catalyst effects. For example, microwave-assisted synthesis reduces reaction time by 40% while maintaining >85% yield .
- Byproduct Mitigation : Use of scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted sulfonyl chloride .
- In-Line Monitoring : FTIR or Raman spectroscopy to track reaction progress in real time, enabling timely termination to prevent degradation .
Data-Driven Example : A recent study achieved 92% yield by optimizing pH to 9.5 and using Pd/C as a catalyst for Suzuki-Miyaura coupling in the acridine precursor .
(Advanced) What strategies are recommended for analyzing contradictory biological activity data across different studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) require systematic analysis:
- Assay Standardization : Compare buffer composition (e.g., Tris-HCl vs. PBS), enzyme source (recombinant vs. native), and incubation time .
- Structural Analog Comparison : Evaluate substituent effects; e.g., replacing 3-methoxy with 4-methoxy in the acridine ring reduces topoisomerase II inhibition by 30% .
- Meta-Analysis : Apply QSAR models to correlate logP, polar surface area, and bioactivity trends across datasets .
Case Study : Discrepancies in anticancer activity (HeLa vs. MCF-7 cell lines) were resolved by identifying differential expression of target proteins (e.g., EGFR vs. HER2) .
(Advanced) What computational methods aid in predicting the biological targets or mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to topoisomerase II or kinase domains. Key interactions include π-π stacking with acridine and hydrogen bonds with sulfonamide .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electron density in the acridine moiety, identifying sites for electrophilic attack .
Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) binding affinity data .
(Advanced) How can derivatives of this compound be designed to improve pharmacological properties?
Methodological Answer:
- Functional Group Modification :
- Enhanced Solubility : Introduce polar groups (e.g., -COOH at the phenyl ring) while maintaining logP < 3 .
- Bioisosteres : Replace methanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability .
- Prodrug Design : Acetylate the sulfonamide nitrogen for increased membrane permeability, with enzymatic cleavage in vivo .
Case Study : A derivative with 4-fluorophenyl substitution showed 50% higher blood-brain barrier penetration in murine models .
(Basic) What are the known biological activities of this compound?
Methodological Answer:
- Enzyme Inhibition : Potent inhibitor of topoisomerase II (IC₅₀ = 0.8 µM) and carbonic anhydrase IX (Ki = 12 nM) .
- Anticancer Activity : Induces apoptosis in leukemia (HL-60) and breast cancer (MDA-MB-231) cells via ROS-mediated pathways .
- Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus) .
(Advanced) What experimental approaches are used to study enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- X-ray Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB ID 4IH) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
